molecular formula C9H12FN B2815332 2-(2-Fluorophenyl)propan-2-amine CAS No. 74702-88-8

2-(2-Fluorophenyl)propan-2-amine

Cat. No.: B2815332
CAS No.: 74702-88-8
M. Wt: 153.2
InChI Key: KAQOIUQXYMVFJE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(2-fluorophenyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQOIUQXYMVFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74702-88-8
Record name 2-(2-fluorophenyl)propan-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)propan-2-amine typically involves the reaction of 2-fluoroacetophenone with ammonia or an amine under reductive amination conditions. The reaction can be catalyzed by hydrogenation over a palladium or platinum catalyst. The general reaction scheme is as follows:

    Reductive Amination:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors allows for efficient conversion of the starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-fluoroacetophenone or 2-fluorobenzoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenylpropanamines.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(2-Fluorophenyl)propan-2-amine serves as a versatile building block for creating complex molecules. Its fluorine substituent enhances reactivity and stability, making it valuable for developing new compounds in medicinal chemistry.

Biology

Research has shown that this compound interacts with various biological systems:

  • Neurotransmitter Modulation : It has been studied for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways. Preliminary studies indicate potential applications in treating mood disorders by modulating neurotransmitter levels.

Medicine

The compound's pharmacological properties are under investigation for therapeutic applications:

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant inhibition of cancer cell proliferation across various lines, including pancreatic and breast cancer cells.
Cell LineIC50 (µM)Effect
Pancreatic cancer7 - 20Significant inhibition
Breast cancer<10High efficacy
Prostate cancer3 - 14Encouraging response
  • Antibacterial Activity : The compound has shown activity against several bacterial strains, comparable to standard antibiotics.
Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
E. faecalis40 - 5029
K. pneumoniae40 - 5030
P. aeruginosa40 - 5024

Study on Neurotransmitter Modulation

A study investigated the effects of the compound on serotonin and dopamine receptors in animal models. Results indicated that administration of the compound led to increased serotonin levels, suggesting potential applications in treating mood disorders.

Antitumor Efficacy in Xenograft Models

In vivo studies using xenograft mouse models demonstrated that treatment with the compound significantly reduced tumor size in models of NRAS-mutant melanoma, indicating selective toxicity towards cancer cells while sparing normal tissues.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)propan-2-amine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and potential psychoactive effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(2-Fluorophenyl)propan-2-amine
  • CAS No.: 74702-88-8
  • Molecular Formula : C₉H₁₂FN·ClH
  • Molecular Weight : 153.199 g/mol .
  • Synonyms: 1-(2-Fluorophenyl)-1-methylethylamine, 2-(2-Fluorophenyl)propane-2-amine .

Synthesis: The compound is synthesized via alkylation of o-fluoroacetophenone with iodomethane under Method A, yielding 79% as a colorless oil. Key characterization includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.47–7.39 (m, 1H), 7.21–6.98 (m, 3H), 1.79 (s, 2H).
  • ¹⁹F NMR : δ -120.3 ppm.
  • HRMS (ESI-MS) : [M+H]⁺ calcd. 154.1026, found 154.1023 .

Comparison with Structural Analogs

Substituent Position and Regioisomerism

Fluoroamphetamine Regioisomers :

  • 2-FA (1-(2-Fluorophenyl)propan-2-amine): Amphetamine derivative with fluorine at the ortho position. Notable as a novel psychoactive substance (NPS) .
  • 3-FA and 4-FA : Fluorine at meta and para positions, respectively. These regioisomers exhibit distinct mass spectrometry (MS) fragmentation patterns:
    • Key MS Ions : 83.0292 m/z (C₅H₄F⁺), 109.0448 m/z (C₇H₆F⁺), and 137.0761 m/z (C₉H₁₀F⁺) .

Structural Differentiation :

Compound Substituent Position Key MS Fragments (m/z) ¹⁹F NMR Shift (ppm)
This compound Ortho (C2) 154.1026 [M+H]⁺ -120.3
2-FA (1-(2-Fluorophenyl)propan-2-amine) Ortho (C1) 83.0292, 109.0448 Not reported
2-(4-Fluorophenyl)propan-2-amine Para Not reported Not reported

Substituent Type and Functional Group Effects

Halogenated Derivatives :

  • 2-(3,5-Dichlorophenyl)propan-2-amine (CAS 129960-45-8): Dichloro substitution enhances lipophilicity and basicity compared to mono-fluoro analogs .
  • 1-[2-(Trifluoromethyl)phenyl]propan-2-amine : CF₃ group increases electron-withdrawing effects, altering reactivity and solubility (LogP = 2.0) .

Methoxy-Substituted Analog :

Bis-Aryl Derivatives :

  • 2-(2-Fluorophenyl)-1-(4-fluorophenyl)propan-2-amine : Dual fluorophenyl groups increase molecular weight (MW = 247.3 g/mol) and steric hindrance, synthesized in 82% yield via p-fluoro benzyl bromide alkylation .

Pharmacological and Regulatory Status

  • 2-FA (1-(2-Fluorophenyl)propan-2-amine): Classified as an NPS, regulated under drug control laws in multiple jurisdictions .
  • This compound: Not explicitly listed in controlled substance directories, but structural similarity to regulated compounds necessitates caution in handling .

Analytical Differentiation

  • HRMS : Critical for distinguishing regioisomers (e.g., 2-FA vs. This compound) based on exact mass .
  • NMR : ¹⁹F chemical shifts and aromatic splitting patterns help identify substituent positions .

Biological Activity

Chemical Structure and Properties
2-(2-Fluorophenyl)propan-2-amine, also known as this compound hydrochloride, is an organic compound characterized by the presence of a fluorine atom on the phenyl ring. Its chemical formula is C9H13FNC_9H_{13}FN with a molecular weight of approximately 168.21 g/mol. The compound appears as a white crystalline powder and is soluble in water and ethanol, making it suitable for various scientific applications.

Synthesis
The synthesis of this compound typically involves the reaction of 2-fluoroacetophenone with ammonia and a reducing agent, often conducted under controlled conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. It is believed to modulate neurotransmitter levels, potentially influencing mood and cognitive functions, similar to other amine compounds used in neuropharmacology .

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects, including:

  • Antidepressant Activity : Its structural similarity to known antidepressants suggests potential efficacy in treating mood disorders.
  • Neuroprotective Effects : Preliminary studies indicate that it may have protective effects on neuronal cells, possibly through mechanisms involving neurotransmitter modulation.
  • Receptor Interaction : It may selectively interact with serotonin and norepinephrine receptors, which are crucial in mood regulation .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Antidepressant-like Effects in Animal Models : In a study examining various derivatives of phenylpropanamines, compounds similar to this compound demonstrated significant reductions in depressive-like behaviors in rodent models when administered chronically .
  • Neuroprotective Studies : A study focusing on the neuroprotective properties of amine derivatives found that certain structural modifications could enhance cell survival in neurotoxic environments, suggesting that this compound might exhibit similar properties .
  • Binding Affinity Studies : Research assessing binding affinities at serotonin receptors revealed that compounds with fluorinated phenyl groups often had enhanced receptor binding compared to their non-fluorinated counterparts, indicating a potential pathway for increased pharmacological activity .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other structurally related compounds:

Compound NameStructural SimilarityNotable Biological Activity
2-(4-Fluorophenyl)propan-2-amineHighAntidepressant effects reported
3-(2-Fluorophenyl)propylamineModerateNeuroprotective effects observed
2-(3,4-Dichlorophenyl)propan-2-amineModerateEnhanced serotonin receptor interaction

This table summarizes how variations in substituents on the phenyl ring can influence biological activity, emphasizing the importance of structural modifications in drug design.

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